Difluorosilane

説明

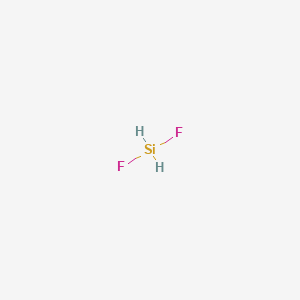

Structure

2D Structure

3D Structure

特性

CAS番号 |

13824-36-7 |

|---|---|

分子式 |

F2H2Si |

分子量 |

68.098 g/mol |

IUPAC名 |

difluorosilane |

InChI |

InChI=1S/F2H2Si/c1-3-2/h3H2 |

InChIキー |

PUUOOWSPWTVMDS-UHFFFAOYSA-N |

SMILES |

F[SiH2]F |

正規SMILES |

F[SiH2]F |

他のCAS番号 |

13966-66-0 |

関連するCAS |

39384-00-4 (Parent) |

同義語 |

silicon difluoride silicon fluoride |

製品の起源 |

United States |

Significance of Fluorinated Organosilicon Compounds in Modern Chemistry

Fluorinated organosilicon compounds, a unique class of molecules combining the properties of both organosilanes and fluorocarbons, have become indispensable in modern chemistry and materials science. The incorporation of fluorine atoms into an organosilicon framework imparts a range of desirable characteristics, including high thermal stability, chemical inertness, and low surface energy. mdpi.com These properties make them highly valuable for developing advanced materials that can perform under demanding conditions.

The strong carbon-fluorine bond, the most polar bond in organic chemistry, contributes to the exceptional stability of these compounds. researchgate.net This stability is critical in the development of advanced fluoropolymers used in extreme environments, such as those encountered in the aerospace, automotive, and electronics industries. mdpi.com Furthermore, the presence of fluorine can significantly lower the surface energy of materials, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). This characteristic is leveraged in a variety of applications, including the creation of self-cleaning surfaces, anti-fogging coatings, and protective layers for electronic components. In the field of medicine, the introduction of silicon can enhance lipophilicity and resistance to metabolic degradation in drug molecules, while fluorine can improve bioavailability and metabolic stability. mdpi.comacs.org

Historical Context of Difluorosilane Investigation

The investigation of fluorinated silanes is rooted in the broader history of organosilicon and organofluorine chemistry. The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.org This discovery opened the door to a new area of chemical research. In the early 20th century, Frederic Kipping conducted extensive research, synthesizing a wide range of organosilicon compounds and coining the term "silicone." wikipedia.orgiust.ac.ir

Parallel to these developments, organofluorine chemistry was also emerging, with the first synthesis of an organofluorine compound reported as early as 1835. nih.gov The unique properties of fluorinated compounds gained significant attention during World War II, driving further research. nih.gov The synthesis of difluorosilane (SiH₂F₂) itself can be achieved through the fluorination of dichlorosilane (B8785471) (SiH₂Cl₂) using a fluorinating agent like antimony trifluoride. wikipedia.org Another production method involves the reaction of silicon tetrafluoride with hydrogen. wikipedia.org The development of various N-F fluorinating agents over the years has also provided versatile methods for creating fluorinated compounds. nih.gov

Current Research Landscape and Emerging Trends Pertaining to Difluorosilane

The current research landscape for difluorosilane and related fluorinated silanes is dynamic, with a strong focus on applications in advanced materials and electronics. A significant area of investigation is its use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. gelest.com These techniques are fundamental to the manufacturing of semiconductors and other electronic components, where they are used to deposit thin films of materials like silicon nitride. wikipedia.org The choice of precursor is critical for controlling film quality, and fluorinated silanes are explored for their potential to enable deposition at lower temperatures. atomfair.com

Researchers are also exploring the use of fluorinated silanes for surface modification of a wide range of materials. By creating a thin layer of a fluorinated silane (B1218182) on a surface, its properties can be dramatically altered, for instance, making it highly hydrophobic. nih.gov This is valuable for creating water-repellent coatings on everything from textiles to microfluidic devices. nih.govpublications.gc.ca In the biomedical field, organosilicon compounds are being investigated for drug delivery systems and as biocompatible materials for implants and tissue engineering. hskbrchemical.comzmsilane.comchemrxiv.org The unique properties of these compounds, such as their stability and the ability to be functionalized, make them promising candidates for these applications. zmsilane.com

Interdisciplinary Relevance of Difluorosilane Chemistry

Direct Synthesis Approaches to this compound

The direct synthesis of this compound (H₂SiF₂) and related fluorosilanes is a cornerstone of industrial silicon chemistry, often involving high-temperature reactions between silicon and various fluorine sources. One of the foundational methods is the Müller-Rochow process, which facilitates the large-scale production of organosilicon compounds. mdpi.comgoogle.com This process typically involves the reaction of silicon with reactants like hydrogen chloride or methyl chloride in the presence of a copper catalyst. mdpi.com Variations of this direct process can be adapted for fluorosilanes.

This compound can be formed as a product in the thermal decomposition of other fluorinated silane (B1218182) species, such as monofluorosilane (H₃SiF). For instance, the disproportionation of H₃SiF can yield silane (SiH₄) and this compound. spbstu.ru Another route involves the reaction of silicon tetrafluoride (SiF₄) with a reducing agent. A continuous method for preparing silane and its halogenated derivatives involves reacting a metal hydride, such as sodium aluminum hydride (NaAlH₄), with a silicon halide like SiF₄. google.com In this context, partially fluorinated silanes like H₂SiF₂ are recognized as potential intermediates or alternative reactants. google.com The hydrolysis of magnesium silicide is another established, albeit less common, method that produces a mixture of silanes, including silane, disilane (B73854), and trisilane, with the potential for fluorinated analogues if appropriate fluorine sources are present. wikipedia.org

Precursor-Mediated Synthetic Routes to this compound Analogues

Modern synthetic chemistry often favors precursor-mediated routes to construct complex this compound analogues, which are valuable in materials science and medicinal chemistry. These methods offer greater control over the final molecular architecture.

C-Si Bond Cleavage Reactions in Aryl-Alkyl-Difluorosilanes

The selective cleavage of carbon-silicon (C-Si) bonds represents a sophisticated strategy for modifying organosilanes. In the context of this compound derivatives, this approach allows for the functionalization of aryl-difluorosilanes. The activation of C-Si bonds can be challenging due to their robustness. researchgate.net However, transition metal catalysis provides a powerful tool to overcome this hurdle. For example, rhodium-catalyzed reactions have been developed for the asymmetric ring-opening of silafluorenes, demonstrating the selective cleavage of a C(aryl)-Si bond. nih.gov This type of transformation is promoted by the torsional strain within the cyclic precursor molecule. nih.gov

While many C-Si bond activation strategies rely on generating hypervalent silicon species, an alternative approach involves the direct oxidative insertion of a transition metal into the C-Si bond. researchgate.netnih.gov This method has been applied to the synthesis of diverse silacycles by cleaving C-Si bonds in strained small-ring systems. nih.govnih.gov More recent developments have enabled the cleavage of unstrained Si-C(sp³) bonds, expanding the synthetic utility of this strategy. nih.gov For instance, a palladium-catalyzed sila-spirocyclization has been reported where a Si-C(sp³) bond is activated by the insertion of a metal-carbon species, leading to the formation of spirosilacycles. nih.gov These methods showcase how C-Si bond cleavage can serve as a versatile platform for creating novel this compound-containing architectures.

Reductive Coupling Platforms for Difluorobenzyl Silane Intermediates

A significant advancement in the synthesis of this compound analogues involves the reductive functionalization of widely available trifluoromethylarenes. nih.gov A recently developed platform utilizes a disilane reagent in conjunction with a catalytic amount of a Lewis base to achieve the reductive coupling of trifluoromethylarenes. nih.govnih.govacs.org This reaction replaces a single fluorine atom from the trifluoromethyl group with a silylated hemiaminal functional group. researchgate.net

A key feature of this methodology is that it proceeds through a difluorobenzyl silane intermediate, which can be isolated. nih.govnih.gov This intermediate serves as a versatile pronucleophile, providing access to a wide array of α,α-difluorobenzylic structures that are of interest in pharmaceutical and agrochemical research. nih.gov The ability to generate and utilize these difluorobenzyl silane intermediates from a common trifluoromethylarene precursor greatly accelerates the exploration of chemical space around the valuable difluoroalkylarene scaffold. nih.gov

Catalytic Transformations in this compound Synthesis

Catalysis is integral to the modern synthesis of this compound and its derivatives, enabling efficient and selective transformations under mild conditions. Both base-promoted and transition-metal-catalyzed pathways are prominent.

Base-Promoted Mechanistic Pathways

Base-promoted reactions are crucial for several synthetic routes toward this compound analogues. In the reductive coupling of trifluoromethylarenes, a Lewis base plays a catalytic role in activating a disilane reagent, such as tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov The base initiates a sequence of defluorosilylation and formamide (B127407) addition, propagated by the continuous generation of anionic intermediates. nih.gov This process leads to the formation of a nucleophilic difluorobenzyl silane. researchgate.net The mechanism is analogous to other base-promoted cyclizations, such as the synthesis of epoxides from halohydrins, where a base is used to deprotonate an alcohol, rendering it a more effective nucleophile for an intramolecular reaction. youtube.com Similarly, base-mediated deaminative coupling has been used to synthesize imidazole (B134444) derivatives, showcasing the broad utility of bases in promoting complex bond formations without the need for transition metals. rsc.org

| Reagent Type | Specific Example | Role in Reaction |

|---|---|---|

| Substrate | Trifluoromethylarene (ArCF₃) | Fluorine source and structural backbone. |

| Coupling Partner | Tris(trimethylsilyl)silane (TTMSS) | Silylating agent and reductant. |

| Catalyst | Lewis Base (e.g., KOt-Bu) | Initiates defluorosilylation by activating the disilane. |

| Solvent/Reagent | Formamide | Participates in the formation of the hemiaminal adduct. |

Transition-Metal Catalyzed Functionalization

Transition metals are widely employed to catalyze the functionalization of organofluorine compounds, including derivatives of this compound. These catalysts can activate otherwise inert C-H and C-F bonds, enabling the construction of complex molecules. snnu.edu.cnnih.gov For instance, gem-difluoroalkenes, which contain the difluoromethylene group, are versatile building blocks that undergo a variety of transition-metal-catalyzed transformations. nih.gov Many of these reactions proceed via a net C-F bond functionalization to yield monofluorinated products, often involving a β-fluoride elimination step from a β-fluoro alkylmetal intermediate. nih.govnih.gov

Various metals, including palladium, rhodium, and copper, have been utilized. nih.govresearchgate.net Palladium and copper dual catalysis has been used for the mono-defluorination of trifluoromethylarenes. researchgate.net Rhodium(III) catalysis has been shown to enable the dual C-F cleavage of α,α-difluoromethylene alkynes. snnu.edu.cn Furthermore, transition metals can facilitate the synthesis of heterocyclic structures from gem-difluoroalkenes or direct the ortho-C-H/C-F functionalization using appropriate directing groups. nih.gov

| Catalyst System | Substrate Type | Transformation | Reference |

|---|---|---|---|

| Rhodium (Rh) | Silafluorenes | Asymmetric ring-opening via C(Ar)-Si cleavage. | nih.gov |

| Palladium (Pd)/Copper (Cu) | Trifluoromethylarenes | Mono-defluorination to difluoromethylarenes. | researchgate.net |

| Palladium (Pd) | Trialkylsilane derivatives | Sila-spirocyclization via C(sp³)-Si cleavage. | nih.gov |

| Rhodium (Rh) | α,α-Difluoromethylene alkynes | Dual C-F bond cleavage and cyclization. | snnu.edu.cn |

Design Principles for Novel Organosilicon Architectures Incorporating this compound Units

The incorporation of this compound units into organosilicon architectures is a strategic design principle aimed at fine-tuning the material's properties and introducing specific functionalities. The unique characteristics of the Si-F bond, such as its high bond energy and polarity, play a crucial role in the rational design of novel organosilicon materials with enhanced thermal stability, chemical resistance, and specific reactivity. ontosight.ai

A key design principle revolves around the use of difluorosilanes as versatile building blocks for constructing complex, well-defined three-dimensional structures like polyhedral oligomeric silsesquioxanes (POSS). mdpi.com By carefully selecting the substituents on the this compound precursor, it is possible to introduce a variety of functional groups into the final POSS architecture. acs.orgmdpi.com This approach allows for the synthesis of bifunctional POSS which can then be incorporated into polymer backbones, leading to hybrid materials with enhanced properties. mdpi.com For example, the synthesis of double-decker silsesquioxanes from functionalized difluorosilanes enables the introduction of reactive groups like vinyl or amino functionalities, which can be used for further polymerization or modification reactions. acs.orgacs.org

The choice of substituents on the this compound precursor is a critical aspect of the design process. For instance, the use of phenylmethylthis compound in the synthesis of polymers and ceramics can impart specific mechanical and thermal properties due to the combined presence of silicon, fluorine, a phenyl group, and a methyl group. ontosight.ai The phenyl groups can enhance compatibility with other organic polymers, a crucial factor in the design of hybrid materials. mdpi.com Research on fluorinated organosilicon copolymers has shown that increasing the content of phenyl-containing units can improve compatibility with epoxy resins, although it may decrease the hydrophobic efficiency. mdpi.com This highlights the trade-offs that need to be considered during the design phase to achieve the desired balance of properties.

Another important design consideration is the reactivity of the this compound unit itself. The Si-F bond can be selectively cleaved under certain conditions, providing a pathway for further chemical transformations. This reactivity can be harnessed to create even more complex and functional organosilicon architectures. The ability to precisely control the introduction of functional groups through the use of this compound precursors is a powerful tool for the bottom-up design of advanced materials with tailored properties for specific applications, ranging from high-performance polymers to functional coatings. acs.orgmdpi.com

The following table outlines the design principles and resulting properties when incorporating this compound units into organosilicon architectures.

| Design Principle | Precursor Example | Resulting Architecture/Material | Key Properties/Functionalities | Reference |

| Introduction of functional groups for polymerization | (3-Aminopropyl)this compound | Bifunctional double-decker silsesquioxane | Amine functionality for polyamide/polyimide synthesis | acs.org |

| Tuning mechanical and thermal properties | Phenylmethylthis compound | Polymers and ceramics | Specific mechanical and thermal characteristics | ontosight.ai |

| Enhancing compatibility with organic matrices | Phenyl-containing difluorosilanes | Fluorinated organosilicon copolymers | Improved compatibility with epoxy resins | mdpi.com |

| Creating hydrophobic surfaces | Fluorinated organosilicon compounds | Hydrophobic coatings | High water contact angles | mdpi.com |

Gas-Phase Reaction Dynamics of Silicon-Fluorine Species

In the gas phase, silicon-fluorine species exhibit distinct reaction dynamics. For instance, in an electric discharge, hydrogen atoms are preferentially removed from this compound, leading to the formation of SiHF₂SiHF₂ and hydrogen gas. wikipedia.org At elevated temperatures, this compound can undergo disproportionation, exchanging hydrogen and fluorine atoms between molecules to yield fluorosilane (SiH₃F) and trifluorosilane (B87118) (SiHF₃). wikipedia.org

While this compound itself is mentioned in the context of generating SiF₂ from its vacuum photolysis, indicating its role as a precursor for reactive silicon species, detailed gas-phase reaction dynamics specifically for SiH₂F₂ are less extensively documented compared to other silanes or silicon fluorides like SiF₂. nasa.gov However, the general principles of gas-phase reactions involving silicon hydrides and fluorides often involve bond dissociation and radical formation. For example, trimethylsiloxide ions in the presence of nitrogen trifluoride (NF₃) in the gas phase undergo a sequential metathesis-type reaction where methyl groups are exchanged for fluorine, suggesting a pentacoordinated siliconate species as a transition state. nih.gov

Surface Chemistry and Adsorption Phenomena Involving Silanes

Surface chemistry focuses on the physical and chemical phenomena occurring at interfaces, such as solid-gas interfaces, which are critical for understanding thin-film deposition and etching processes. Adsorption, the accumulation of molecular species at a surface, is a key phenomenon in this domain. allen.indadasahebrawalcollege.ac.inunacademy.com It can occur via physisorption (weak van der Waals forces) or chemisorption (formation of chemical bonds). allen.in

The interaction of silanes, including this compound, with surfaces is fundamental to their applications. The hydrogen concentration on the surface is a primary factor controlling the surface reaction mechanism and probability for silane radicals. aip.org

Dissociative chemisorption involves the breaking of bonds within a molecule upon adsorption onto a surface, forming chemical bonds with the surface atoms. This process is crucial in the growth of silicon films. nih.govnih.gov

For silanes on silicon surfaces, both silicon-silicon bond dissociation and silicon-hydrogen bond dissociation can occur during chemisorption. nih.gov For instance, the dissociative chemisorption of disilane (Si₂H₆) on Si(100)-(2x1) involves precursor states and a low-energy transition state to chemisorption. nih.govresearchgate.net While disilane has been proposed to chemisorb via β-hydride elimination as Si₂H₅ and H, rather than SiH₃, and subsequently decomposes into an ad-monohydride dimer, the precise mechanisms can vary with conditions. acs.orgresearchgate.net Methylsilane (CH₃SiH₃) also undergoes dissociative chemisorption on Si(100), with a possible pathway involving Si-H bond scission while preserving the Si-C bond during silicon carbide (SiC) film synthesis. aip.org

The dissociative adsorption of hydrogen (H₂) on silicon surfaces can be influenced by surface temperature and molecular translational energies, with varying energy barriers depending on the configuration of reacting silicon atoms. researchgate.net

Radicals, which are coordinately unsaturated species formed from the decomposition of saturated molecules, are considered key actors in the deposition of various thin-film types. psu.edu In plasma deposition of amorphous and nanocrystalline silicon thin films, SiH₃ radicals are widely believed to be the dominant precursors. researchgate.net These radicals react with high probability on pristine silicon surfaces, forming strong Si-Si bonds. researchgate.net However, their reactivity is significantly reduced on hydrogen-terminated surfaces. aip.orgresearchgate.net

The adsorption and reaction pathways of SiH₃ and Si₂H₅ radicals on hydride-terminated Si(001) and Si(111) surfaces are critical for understanding Si thin-film deposition. aip.org Studies indicate that the surface reactivity of these radicals shows minimal differences, attributed to protonation reactions on the hydride surface where hydrogen atoms rearrange and bind to gas molecules. aip.org The reactive sticking coefficients of silicon hydride radicals are significantly higher than that of silane, increasing linearly with the surface fraction of dangling bonds. researchgate.net

Hydrogen atom etching processes involve the removal of silicon atoms from a surface through reactions with atomic hydrogen, often forming volatile silanes. Crystalline silicon can be etched by atomic hydrogen at low temperatures, a process postulated to involve the desorption of SiH₄ produced from SiH₃(a) and SiHₓ(a) surface species. dtic.mil The etch rate of silicon in hydrogen plasma increases with temperature, reaching a maximum around 60-70 °C, and then decreases, suggesting a complex reaction mechanism where an exothermic equilibrium precedes the rate-determining step. aip.org

The addition of silane (SiH₄) during in-situ hydrogen etching has been shown to significantly improve the surface morphology of 4H-SiC substrates prior to homoepitaxial growth, suppressing the formation of bunched step structures and enabling the removal of scratches with a thinner etched layer. researchgate.netscientific.net This indicates that silanes play a role in mediating the etching process. Fluorine atoms can also etch silicon, liberating SiFₓ (x=2-4) species into the gas phase, a process that can also abstract hydrogen from passivated surfaces. researchgate.netnih.gov

Solution-Phase Reaction Pathways and Kinetic Studies

Solution-phase reactions of silicon compounds, including silanes, are influenced by factors such as the nature of the solvent, catalysts, and the presence of nucleophiles or electrophiles.

The nucleophilic reactivity of silicon compounds is a key aspect of their solution-phase chemistry. The reactivity of pentacoordinate silicon species can be significantly different from their tetracoordinated analogues, with enhanced reactivity observed for anionic silicates with various nucleophiles. open.ac.uk However, this compound (SiH₂F₂) itself appears to be largely inert to nucleophilic reagents such as lithium aluminum hydride (LiAlH₄), Grignard reagents (RMgX), and organolithium reagents (RLi). open.ac.uk This contrasts with dichlorosilane (B8785471) (SiH₂Cl₂), which is readily substituted by nucleophiles. open.ac.uk

Despite the reported inertness of this compound to certain nucleophiles, the concept of nucleophilic attack on silicon centers is well-established in silicon chemistry. For instance, the 2,2-difluorovinyl motif, which can be part of this compound derivatives, carries an electrophilic carbon center susceptible to nucleophilic attack by fluoride ions. nih.gov The formation of Si-O/Si-Si bonds can be achieved through electrochemical oxidative dehydrogenation of hydrosilanes with oxygen nucleophiles. researchgate.net Additionally, trialkylsiliconide anions exhibit powerful nucleophilicity, enabling silylation of aromatic compounds. conicet.gov.ar

The interaction of this compound with nucleophiles can also be considered in the context of tetrel bonds, where the silicon atom in SiH₂F₂ can act as an electrophilic site for nucleophilic attack. mdpi-res.com

Defluorosilylation Mechanisms and Silyl (B83357) Anion Generation

Defluorosilylation reactions, which involve the cleavage of carbon-fluorine (C-F) bonds and the introduction of silyl groups, are significant in synthetic chemistry. Mechanistic studies in this area often highlight the crucial role of silyl anions as key intermediates. For instance, defluorosilylation can proceed via the initial formation of a silicate (B1173343) or silyl anion from disilane reagents, such as tris(trimethylsilyl)silane (TTMSS). wikipedia.org Silyl anions are recognized for their potent reducing capabilities, as well as their roles as bases and halophilic nucleophiles, suggesting a variety of plausible mechanistic pathways for defluorosilylation. wikipedia.org

In base-mediated defluorosilylation of alkyl fluorides, a proposed mechanism involves an SN2 attack by an in situ generated silyl anion species on the alkyl fluoride. americanelements.com Density functional theory (DFT) calculations further support that transient silyl anion complexes can undergo SN2' or SNV substitutions, which are responsible for base-mediated defluorosilylation processes. fishersci.at The generation of these silyl anion species can be achieved through various methods, including the activation of Si-B bonds in silylboranes with a base like potassium tert-butoxide (KOtBu). wikipedia.orgnih.gov This process is theorized to thermodynamically form a silyl borate (B1201080) complex, followed by the kinetic release of a silyl anion species through Si-B bond cleavage. nih.gov

Silyl anions can also be formed through the interaction of disilanes with fluoride ions, leading to the production of a silyl anion and fluorosilane. nih.gov Another route involves the reductive metallation of silyl chlorides, which can yield silyl anions, sometimes with disilane intermediates that undergo further reduction. nih.gov The parent silyl anion, trihydridosilanide (SiH), can be generated from triphenylsilanide or by reacting dissolved metals with silane. americanelements.com In environments such as silane discharges, the silyl anion pathway (starting from SiH) is a predominant route for the formation of larger silicon hydride species and even dust. tradeindia.com

Hydrosilylation and Deuteration Reaction Mechanisms

The reactivity of this compound, particularly its Si-H bonds, makes it a relevant compound in hydrosilylation and deuteration reactions, even if specific mechanistic studies on this compound itself are less frequently detailed in general literature compared to broader classes of silanes.

Hydrosilylation: This reaction typically involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. Transition metal catalysts, including those based on platinum, palladium, rhodium, copper, and iridium, are commonly employed. ereztech.comfishersci.sefishersci.comnih.gov The most widely accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This mechanism generally involves:

Oxidative Addition: The Si-H bond of the silane undergoes oxidative addition to the metal center, forming a metal hydride-silyl complex. ereztech.comfishersci.comnih.gov

Alkene Coordination and Insertion: The alkene coordinates to the metal center, followed by insertion into either the metal-hydride or metal-silyl bond. ereztech.comnih.gov

Reductive Elimination: Finally, reductive elimination of the alkyl and silyl ligands delivers the hydrosilylation product and regenerates the active metal catalyst. ereztech.comnih.gov The reactivity in hydrosilylation is influenced by various factors, including the substrate, the silane, the specific transition metal catalyst, and the ligands employed. ereztech.com

Deuteration: Deuteration reactions involve the replacement of hydrogen atoms with deuterium (B1214612). For silanes, this can be achieved through various catalytic approaches. For instance, visible-light-mediated deuteration of silanes can occur using deuterium oxide (DO) as the deuterium source, with disilanes also proving to be suitable substrates for this process. americanelements.com Another pathway involves catalytic radical H/D exchange, which has been demonstrated for the deuteration of formyl groups. epa.gov In disilane-mediated dehalogenative deuteration of aryl halides, an anionic pathway is proposed, where a trimethylsilyl (B98337) anion attacks the aryl bromide, forming an aryl carbanion that is subsequently trapped by deuterated acetonitrile (B52724) (CDCN) to yield the deuterated product. wikidata.org Nickel-catalyzed deuteration of silanes has also been investigated, with mechanistic studies utilizing DFT methods to explore scenarios such as phosphine (B1218219) decoordination, nucleophilic attack on silicon, and metal-ligand cooperativity. fishersci.co.uk Deuteration is a valuable technique for mechanistic studies, such as kinetic isotope effect analysis, and for improving the metabolic stability and detection specificity of compounds in pharmacokinetic studies. fishersci.nlnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to identify unknown substances, measure known substances, and elucidate molecular structures by analyzing gas-phase ions based on their mass-to-charge ratio (m/z). whiterose.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a sophisticated technique capable of determining the exact mass of ions with high precision, often to milli atomic mass unit (amu) measurements. mit.eduresearchgate.net This capability allows for the unambiguous determination of the elemental composition and molecular formula of a compound. mit.eduresearchgate.net In the context of silicon-containing compounds, HRMS, particularly Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, has been effectively employed to identify various polysiloxane species and their exact molecular formulas in complex gas mixtures, such as those found in the exhaust of high-temperature oxide deposition processes utilizing dichlorosilane. mit.eduresearchgate.net While specific HRMS data for this compound itself were not detailed in the provided search results, the general application of HRMS in silicon chemistry for precise mass determination and compound identification underscores its utility for characterizing this compound. High-resolution fast atom bombardment (FAB) mass spectrometry has also been utilized for characterizing disilane-linked compounds, demonstrating the broad applicability of HRMS in this field. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry, also known as MS/MS or MS², involves multiple stages of mass analysis with an intermediate reaction step to fragment selected ions (precursor ions) into smaller product ions. whiterose.ac.ukchemrxiv.org This fragmentation process provides crucial information about the chemical structure of the precursor ion. whiterose.ac.ukchemrxiv.orguchicago.edu A common method for inducing fragmentation is Collision-Induced Dissociation (CID), where analytes collide with an inert gas at defined kinetic energies. chemrxiv.org The resulting fragmentation patterns are characteristic of the molecule's structure and can be used for identification and structural elucidation. whiterose.ac.ukuchicago.edu Studies on related silicon hydrides, such as monosilane, disilane, and methylsilane, have extensively utilized tandem mass spectrometry to investigate ion-molecule reactions and determine fragmentation pathways. researchgate.netosti.govacs.orgunt.eduresearchgate.net Although specific MS/MS fragmentation data for this compound were not found, its application in analyzing silicon-containing ions and elucidating their reaction mechanisms suggests that MS/MS would be a valuable tool for understanding the fragmentation behavior and structural intricacies of this compound.

Electron Diffraction and X-ray Structural Analysis for Gas-Phase and Solid-State Elucidation

Structural analysis techniques are fundamental for understanding the precise geometrical arrangement of atoms within a molecule.

Electron Diffraction (Gas-Phase): Gas electron diffraction (GED) is a primary experimental method for determining the accurate molecular geometry of gaseous molecules, providing insights into bond lengths, bond angles, and torsional angles in their free, undistorted state. iupac.orgwikipedia.org Unlike solid-state techniques, GED is particularly suited for volatile compounds like this compound. The molecular structure of this compound in the gas phase has been investigated, with studies reporting key parameters such as the silicon-fluorine bond length. For this compound (SiH₂F₂), a silicon-fluorine bond length of 1.358 Å has been reported. mit.edu Early work by V.W. Laurie in 1957, utilizing microwave spectroscopy (a complementary gas-phase technique to electron diffraction), focused on the microwave spectrum, dipole moment, and structure of this compound, contributing significantly to the understanding of its gas-phase geometry. nist.gov

X-ray Structural Analysis (Solid-State): X-ray structural analysis, primarily through single-crystal X-ray diffraction (SCXRD), is the most powerful technique for determining the molecular and solid-state structure of crystalline materials. jkps.or.krnih.gov It provides detailed information on molecular geometry and intermolecular interactions. jkps.or.kr However, this compound is a gas at room temperature and has a low freezing point of -122 °C. mit.edu Therefore, obtaining a solid crystalline sample suitable for X-ray diffraction would require specialized cryogenic conditions. While X-ray diffraction is widely used for other disilane compounds and silicon-based materials, whiterose.ac.ukmdpi.comarxiv.org direct solid-state X-ray structural analysis data for this compound under such conditions were not found in the provided search results.

Computational Spectroscopic Simulations for Spectral Assignment and Prediction

Computational spectroscopic simulations play a vital role in complementing experimental spectroscopic techniques by aiding in spectral assignment, predicting unobserved features, and providing deeper insights into molecular properties and dynamics. chemrxiv.orgmdpi.comacs.org

For this compound, advanced computational studies have been performed to predict and assign its vibrational spectra. A notable study by Bégué et al. (2005) focused on the vibrational spectra of this compound (SiH₂F₂) and its deuterated analog (SiD₂F₂) using a hybrid ab initio and Density Functional Theory (DFT) quartic force field. researchgate.net This approach combined high-level ab initio calculations (CCSD(T)/cc-pVTZ) for equilibrium geometries and harmonic wavenumbers with DFT (B3LYP/6-31+G**) for anharmonic terms, within a variational treatment. researchgate.net

The results of these simulations demonstrated excellent agreement with experimental data, with a mean-square deviation of only 0.8% for SiH₂F₂ and 0.6% for SiD₂F₂ between computed and reliable experimental fundamental frequencies. researchgate.net Such high accuracy allows for the confident assignment of experimental bands and even suggests new assignments for some observed overtones and combination bands in the medium infrared region. researchgate.net This highlights the predictive power of computational methods, particularly in cases where experimental data may be incomplete or challenging to interpret. Computational chemistry, including DFT and ab initio methods, is routinely used to simulate IR and Raman spectra, analyze electronic structures, and understand chemical reactivity across various molecular and material systems. jkps.or.krarxiv.orgmdpi.comacs.orgarxiv.orgcardiff.ac.ukaip.orgresearchgate.net

Theoretical and Computational Chemistry of Difluorosilane

Quantum Chemical Investigations of Electronic Structure and Bonding in Difluorosilane

Quantum chemical methods are essential for understanding the intrinsic electronic and bonding characteristics of this compound, offering a detailed atomic-level perspective.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely employed quantum mechanical method for investigating the electronic structure and bonding in molecules like this compound. DFT calculations are particularly effective for optimizing molecular geometries and predicting various electronic properties nih.govwikiwand.comfishersci.caamericanelements.com.

Studies utilizing DFT, often with functionals such as B3LYP and various basis sets (e.g., 6-31G**, 6-31++G(d,p), 6-311G++(d,p)), have been instrumental in determining the optimized molecular geometry of this compound wikiwand.comfishersci.canih.gov. Key structural parameters, such as bond lengths and bond angles, are precisely calculated. For instance, the silicon-fluorine bond length in this compound has been experimentally determined and computationally validated to be 1.358 Å wikidata.orgwikipedia.org. DFT methods can accurately reproduce experimental values for fundamental vibrational frequencies, providing a reliable basis for spectroscopic analysis nih.gov.

Beyond geometry, DFT studies delve into the electronic properties of this compound, including the analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is crucial for understanding chemical reactivity fishersci.ca. These investigations also provide insights into reactivity descriptors, aiding in the prediction of how this compound might interact in various chemical environments fishersci.ca.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which derive from first principles without empirical parameters, offer a rigorous approach to understanding the electronic structure and bonding in this compound. Common ab initio methods applied to silicon-containing compounds include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4SDTQ), and highly accurate coupled-cluster methods like QCISD(T) nih.govnih.govwikipedia.orgnih.govwmcloud.orgwikipedia.orgnih.govnih.govnih.gov.

These methods are used to calculate the electronic ground and excited states, as well as the geometrical and vibrational properties of molecules nih.govnih.gov. For this compound, ab initio calculations contribute to a detailed understanding of the silicon-fluorine and silicon-hydrogen bond characteristics, including bond strengths and types nih.govvirtualchemistry.org. The accuracy of these calculations is significantly influenced by the chosen basis set and the inclusion of electron correlation effects nih.govnih.govwmcloud.orgwikipedia.org. For example, studies have shown that more expensive methods like MP2/cc-pVTZ and QCISD(T)/6-31G** can provide highly accurate predictions for fundamental frequencies, often comparable to or exceeding the accuracy of certain DFT procedures for these specific properties nih.gov.

Ab initio methods are also vital for calculating isotopic shifts in vibrational frequencies, which are important for isotopic separation and understanding molecular dynamics nih.gov.

Reaction Pathway Elucidation through Computational Methods

Computational methods are indispensable for mapping out reaction pathways, identifying transition states, and quantifying the energy barriers associated with chemical transformations involving this compound.

Transition State Analysis and Activation Energy Barriers

Transition state analysis is a cornerstone of computational reaction mechanism studies. A transition state represents a transient, high-energy arrangement of atoms at the peak of the energy barrier that must be surmounted for reactants to convert into products easychem.org. The energy difference between the reactants and this transition state is defined as the activation energy barrier, which dictates the reaction rate easychem.org.

Computational studies frequently employ ab initio methods (e.g., MP2, MP4, G2 levels of theory) and DFT to locate these elusive transition states and calculate their associated activation energy barriers wikipedia.orgwmcloud.orgnih.gov. Frequency calculations are crucial in these analyses, as they verify that a located point on the potential energy surface is indeed a minimum (a stable molecule) or a first-order saddle point (a true transition state with only one imaginary frequency) wmcloud.orgnih.gov.

For silicon-containing compounds, including this compound and its analogues, computational studies have explored various reaction pathways such as thermal decomposition, hydrogen elimination, and silylene extrusion wikipedia.orgnih.gov. These investigations provide critical data on the energetics of these processes, revealing the most favorable reaction channels. For example, in the decomposition of disilane (B73854), which shares mechanistic similarities with other silane (B1218182) derivatives, computational studies have identified competing unimolecular decomposition pathways and estimated their activation energies.

Prediction of Reaction Yields and Selectivity

Computational methods play an increasingly significant role in predicting reaction yields and selectivity, offering a powerful tool for guiding synthetic chemistry and process optimization. These predictions are often based on a deep understanding of reaction mechanisms and kinetics derived from quantum mechanical calculations.

The theoretical determination of relative reaction rates, often derived from activation energy barriers, can be used to predict selectivity. A lower activation barrier for a particular pathway generally implies a faster reaction and thus higher selectivity towards that product. Computational approaches, including machine learning models, leverage physics-based electronic descriptors and structure-based steric descriptors to achieve accurate predictions of regioselectivity, site-selectivity, enantioselectivity, and reaction yields.

Furthermore, computational kinetic studies, sometimes coupled with computational fluid dynamics (CFD) simulations, provide insights into the influence of various process parameters (e.g., mixing, temperature) on reaction kinetics and scalability. This allows for in silico investigation of reaction outcomes under different conditions, reducing the need for extensive experimental trials and enabling more efficient reaction design.

Intermolecular Interactions and Molecular Dynamics Simulations

Understanding intermolecular interactions is crucial for predicting the macroscopic properties and behavior of chemical compounds, including this compound. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for this purpose.

Computational chemistry methods are extensively used to investigate the nature and strength of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Techniques like Hirshfeld surface analysis, Atoms in Molecules (AIM) theory, and Natural Bond Orbital (NBO) analysis provide detailed quantitative and qualitative insights into these interactions within molecular systems and crystal structures. For molecules containing fluorine, such as this compound, the role of fluorine-mediated weak intermolecular interactions can be particularly significant and has been explored through combined experimental and theoretical charge density analyses.

Molecular dynamics simulations allow for the study of molecular motion and interactions over time, providing a dynamic picture of how molecules behave in various environments, including gas phase, liquids, or confined spaces. MD simulations can be used to calculate vibrational spectra from time-correlation functions of velocities, dipole moments, and polarizabilities, offering a complementary approach to static calculations based on harmonic approximations. These simulations are valuable for understanding how intermolecular forces influence properties like vibrational frequencies and conformational changes, which in turn can affect reactivity and stability.

Analysis of Weak Interactions (e.g., Dispersion, Dipole-Dipole)

The study of weak interactions, such as dispersion forces and dipole-dipole interactions, is essential for a comprehensive understanding of this compound's behavior in various environments, including its aggregation and interaction with surfaces. Dispersion interactions, arising from quantum mechanical electron correlation, are often approximated classically with an R⁻⁶ dependence on interatomic distance. While historically neglected due to their individual weakness, these forces can become significant in larger molecules and contribute substantially to molecular stability, even overcoming Pauli repulsion in some cases. wikipedia.org

Computational methods, particularly density functional theory (DFT), are widely employed to analyze these interactions. Standard DFT methods may not adequately account for dispersion effects, necessitating corrections such as the popular DFT-D3 method to provide accurate dispersion energy corrections. wikipedia.orgnih.govwmcloud.org For instance, in the related difluoromethane (B1196922) dimer (CH₂F₂ dimer), accurate modeling of weak hydrogen bonds, a type of weak interaction, requires the inclusion of dispersion correlations in DFT calculations. This highlights the importance of incorporating dispersion corrections when studying intermolecular forces involving fluorinated silanes. Advanced methods like the independent gradient model (IGM) and its variants (e.g., mIGM, amIGM) are utilized to graphically visualize and analyze weak interactions within chemical systems and in dynamic environments, revealing their existence, strength, and type.

The inherent polarity of the silicon-fluorine bonds in this compound contributes to its dipole moment, which dictates the strength of dipole-dipole interactions. Early microwave spectroscopic studies on this compound have provided experimental values for its dipole moment and structural parameters. For example, Victor W. Laurie's work in 1957 investigated the microwave spectra of several isotopic species of this compound, SiH₂F₂, determining rotational constants and calculating structural parameters, including the dipole moment.

Simulations of Adsorption and Surface Growth Processes

Computational simulations play a vital role in understanding the behavior of this compound and related silicon hydrides during adsorption and surface growth processes, particularly in applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD) for thin film fabrication. These simulations provide atomistic insights into complex mechanisms that are difficult to observe experimentally. nih.gov

Density Functional Theory (DFT) is a heavily utilized quantum chemical method in modeling surface chemistry due to its ability to describe electronic structure and chemical reactivity efficiently for systems containing hundreds of atoms. nih.govwmcloud.org DFT-based approaches are used to investigate the interaction of precursors with surfaces, including adsorption energies, reaction barriers, and the decomposition processes of adsorbed species. nih.gov For instance, studies on silane (SiH₄) and disilane (Si₂H₆) adsorption on silicon surfaces, such as Si(100), have revealed mechanisms of dissociative adsorption and the formation of adsorbed fragments like SiH₂. These studies often employ periodic slab models to represent the surface, sometimes complemented by cluster models. nih.gov

Kinetic Monte Carlo (KMC) simulations are increasingly common for modeling surface coverage and growth processes, allowing for the computation of adsorption, diffusion, and desorption rates. nih.gov These multiscale computational fluid dynamics (CFD) frameworks can couple macroscopic gas-phase chemistry and transport phenomena with microscopic thin film growth descriptions, providing insights into non-uniformities in film thickness and composition. For example, KMC simulations have been used to model surface growth during plasma deposition of silicon thin films, incorporating various surface rate processes such as silyl (B83357) radical chemisorption, physisorption, surface diffusion, and desorption. The growth of silicon from disilane on Si(001) surfaces involves the formation and diffusion of SiH₂ fragments, which then coalesce to form epitaxial silicon dimers. Understanding the thermodynamic and kinetic driving forces, including enthalpy and entropy changes, for these surface reactions is a key objective of computational investigations in thin film deposition. nih.gov

Prediction of Spectroscopic Signatures and Non-LTE Spectra

Computational methods are instrumental in predicting the spectroscopic signatures of this compound, providing theoretical spectra that can be compared with experimental data for identification and characterization. These predictions encompass various spectroscopic techniques, including infrared (IR), Raman, and microwave spectroscopy.

The microwave spectrum of this compound has been a subject of experimental and theoretical investigation, yielding precise rotational constants and structural parameters. For example, early work by Laurie provided detailed analysis of its microwave spectrum, dipole moment, and structure.

Infrared (IR) spectroscopy is a powerful tool for identifying molecules based on their vibrational modes. This compound has been detected as an impurity in silicon tetrafluoride samples using high-resolution Fourier-Transform IR (FTIR) spectroscopy, demonstrating the presence of its characteristic IR absorption bands. Computational approaches can predict these IR signatures, aiding in the interpretation of experimental spectra and the identification of unknown species. Similarly, Raman spectroscopy, which provides information about vibrational and rotational transitions based on inelastic light scattering, can also be predicted computationally. Studies on related silicon-containing compounds, such as methyl vinyl this compound, have utilized ab initio calculations to predict Raman spectra, demonstrating the feasibility and accuracy of such theoretical approaches for this compound.

Beyond standard spectroscopic predictions under local thermodynamic equilibrium (LTE) conditions, computational chemistry is increasingly applied to model non-LTE (non-local thermodynamic equilibrium) spectra. Non-LTE effects are crucial for accurately modeling spectra in environments where energy distributions among molecular degrees of freedom deviate from a Boltzmann distribution, such as in plasmas or stellar atmospheres. For instance, non-LTE absorption spectra of silylene (SiH₂), a fragment often produced from the dissociation of disilane (Si₂H₆), have been simulated using advanced variational programs like TROVE and ExoCross. These computational models generate non-LTE ro-vibrational populations and corresponding spectra, which can differentiate between various reaction channels of molecular dissociations. This capability is vital for monitoring the quantity of reactive species like SiH₂ in technologically relevant processes, such as those involving disilane decomposition.

Applications of Difluorosilane in Advanced Materials Synthesis and Chemical Transformations

Precursor Chemistry for Thin Film Deposition

In the fabrication of microelectronic devices, the precise deposition of thin films is paramount. Fluorinated silanes, including difluorosilane, are valuable precursors in various deposition techniques due to their distinct chemical properties that can be leveraged to control film growth and composition at low temperatures.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a technique that utilizes plasma to energize precursor gases, allowing for film deposition at lower temperatures than traditional thermal CVD. kenosistec.com In this context, fluorinated silicon compounds are employed to create films with specific properties, such as fluorinated silicon nitride (SiNₓ:F). The incorporation of fluorine into the silicon nitride film can enhance its chemical stability and reduce the concentration of undesirable silicon-hydrogen bonds. google.com

The process typically involves a mixture of a silicon source gas, a nitrogen source, and a fluorine source. google.com While a mixture of silane (B1218182) (SiH₄) and a perfluorosilane like silicon tetrafluoride (SiF₄) can be used, this compound (H₂SiF₂) itself can act as both the silicon and a fluorine source. google.com In a typical PECVD process for SiNₓ:H films, precursors like silane or disilane (B73854) are reacted with ammonia (B1221849) (NH₃). uu.nlmdpi.com The introduction of a fluorine-containing species like this compound modifies this chemistry, enabling the growth of SiNₓ:F films with tailored properties for microelectronic applications. google.com Ultrafine powders of silicon and its alloys can also be produced via PECVD using silane-based gas mixtures. raco.cat

| Film Type | Deposition Method | Typical Precursors | Key Process Feature |

|---|---|---|---|

| Fluorinated Silicon Nitride (SiNₓ:F) | PECVD | SiH₄, SiF₄, N₂ | Fluorine incorporation to improve film stability. google.com |

| Fluorinated Silicon Nitride (SiNₓ:F) | Thermal CVD | Si₂H₆, NF₃ | Thermal process using a fluorine source for Si-F bond formation. google.com |

| Silicon Nitride (SiNₓ:H) | PECVD | Si₂H₆, NH₃, He | Disilane used as silicon source for low-temperature deposition. lsu.edu |

| Silicon Nitride (SiNₓ:H) | UVCVD | Si₂H₆, NH₃ | Photo-assisted process for forming silicon nanostructures in a nitride matrix. researchgate.net |

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that builds materials one atomic layer at a time through sequential, self-limiting surface reactions. sigmaaldrich.com This method provides exceptional control over film thickness and conformality, which is critical for modern, three-dimensional semiconductor architectures. researchgate.netepfl.ch

The success of an ALD process hinges on the properties of the chemical precursors. An ideal precursor must be sufficiently volatile, thermally stable within the deposition temperature window to prevent self-decomposition, and highly reactive toward the co-reactant on the substrate surface. harvard.edunih.gov The design and selection of new precursors are crucial for expanding the library of materials that can be deposited via ALD. researchgate.net

For silicon-based films like silicon nitride (SiNₓ), a variety of precursors have been explored, including chlorosilanes (e.g., hexachlorodisilane) and aminosilanes. sigmaaldrich.comacs.org While specific experimental studies on this compound (H₂SiF₂) as a primary ALD precursor are not widespread, its suitability can be evaluated based on established precursor design principles. The strong Si-F bond imparts high thermal stability, but this can also reduce the reactivity, potentially requiring higher deposition temperatures or highly reactive co-reactants like plasma-generated radicals.

Theoretical methods, particularly Density Functional Theory (DFT), play a pivotal role in the rational design and screening of new ALD precursors. nih.govuic.edu DFT calculations can predict precursor properties like thermal stability and reaction pathways, saving significant experimental effort. nih.govresearchgate.net This approach has been used to identify promising precursor combinations for materials like silicon carbide (SiC) by evaluating various silanes and chlorosilanes, and it represents a viable path for assessing the potential of fluorosilanes like H₂SiF₂ for specific ALD applications. nih.govuic.edu

Epitaxial growth refers to the deposition of a crystalline film that adopts the crystal structure of the underlying substrate. In silicon-based electronics, the epitaxial growth of silicon (Si) and silicon-germanium (SiGe) alloys is fundamental for creating high-speed transistors. diva-portal.org While traditional methods require high temperatures, there is a strong drive to lower the thermal budget.

A key innovation in low-temperature growth is the use of reactive chemistry. For instance, high-quality, germanium-rich SiGe films have been grown at temperatures as low as 350°C using a reactive thermal CVD process with germanium tetrafluoride (GeF₄) and disilane (Si₂H₆) as precursors. aip.org In this process, GeF₄ acts as both the germanium source and a reactive agent. It can etch the growing surface, selectively removing weakly bonded atoms and thereby improving the crystalline quality of the film at temperatures where surface atom mobility is otherwise limited. aip.org This reactive etching is balanced by the deposition process, where disilane reduces GeF₄ to contribute to film growth. aip.org

While this compound is not the precursor used in this specific example, the principle demonstrates the utility of fluorine-containing compounds in low-temperature epitaxial growth. The reactive nature of the Si-F bond in this compound could theoretically be harnessed in a similar manner for the low-temperature epitaxial growth of silicon, where it could help to control surface reactions and enhance film quality. Furthermore, boron difluoride (BF₂) is commonly used as a p-type dopant source in SiGe technology, underscoring the established role of fluorine-containing species in advanced epitaxial processes. diva-portal.org

Role in Organosilicon Polymer and Ceramic Synthesis

Polymer-Derived Ceramics (PDCs) represent a versatile and powerful method for producing advanced ceramic materials with complex shapes and tailored compositions, such as silicon carbide (SiC) and silicon carbonitride (SiCN). wikipedia.orgencyclopedia.pub The process involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed at high temperatures in an inert atmosphere. numberanalytics.comdtic.mil The molecular structure of the polymer precursor directly dictates the elemental composition and microstructure of the final ceramic product. polyu.edu.hk

Common preceramic polymers include polysiloxanes (Si-O backbone), polysilazanes (Si-N backbone), and polycarbosilanes (Si-C backbone). researchgate.netwikipedia.org The conversion from polymer to ceramic involves cross-linking the polymer chains, followed by pyrolysis where organic side groups are cleaved off, leaving a dense, amorphous, or nanocrystalline ceramic residue. numberanalytics.comdtic.milresearchgate.net

Extending this methodology, the incorporation of difluorosilyl (-SiF₂-) units into the backbone of a preceramic polymer is a rational strategy for synthesizing novel fluorine-containing ceramics. Pyrolysis of such a fluorinated preceramic polymer would be expected to yield ceramics with compositions like Si-C-N-F or Si-O-C-F. These fluorine-doped ceramic materials could exhibit unique properties, such as enhanced thermal stability, modified dielectric properties, or increased resistance to chemical attack, opening new avenues for materials design in extreme environments.

Advanced Reagent in Organic and Inorganic Synthesis

Beyond materials science, this compound derivatives are valuable reagents in synthetic chemistry, particularly in reactions that form new carbon-carbon bonds.

The Hiyama cross-coupling is a palladium-catalyzed reaction that forms a C-C bond between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the organosilane, which is necessary to facilitate the crucial transmetalation step in the catalytic cycle. nih.govwhiterose.ac.uk This activation is typically achieved with a fluoride (B91410) source (e.g., TBAF) or a base, which converts the tetracoordinate silicon into a more reactive pentacoordinate silicate (B1173343) species. organic-chemistry.org

The reactivity of the organosilane partner is significantly enhanced by the presence of electronegative substituents on the silicon atom. organic-chemistry.org Therefore, organodifluorosilanes (R-SiF₂-R') and organotrifluorosilanes (R-SiF₃) are highly effective coupling partners in Hiyama reactions. organic-chemistry.orgmdpi.com The inherent Si-F bonds make the silicon atom more Lewis acidic and facilitate the formation of the hypervalent intermediate required for transmetalation, often leading to higher reaction rates and yields compared to analogous alkylsilanes. organic-chemistry.org This principle has been applied to the synthesis of a wide range of biaryl and heterobiaryl compounds, which are important structures in pharmaceuticals and materials chemistry. mdpi.com

| Organosilane Partner | Halide Partner | Catalyst / Ligand | Activator / Base | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl trimethoxysilane | p-Iodonitrobenzene | Pd(OAc)₂ / DABCO | TBAF | Quantitative | mdpi.com |

| Phenyl trifluorosilane (B87118) | 4-Chloroanisole | Pd(OAc)₂ / SPhos | TBAF | 98% | mdpi.com |

| (E)-Vinyl tris(trimethylsilyl)silane (B43935) | Iodobenzene | Pd(PPh₃)₄ | H₂O₂ / NaOH / TBAF | 90% | fiu.edu |

| Trimethoxy(phenyl)silane | 4-Bromotoluene | Pd NPs | NaOH | Excellent | arkat-usa.org |

| Triethoxy(phenyl)silane | Chlorobenzene | Pd(NH₃)₂Cl₂ / Bipyridyl | TBAF | 61% | mdpi.com |

In related chemistry, difluorosilyl groups are central to defluorinative functionalization reactions. For example, a method for the reductive coupling of trifluoromethylarenes proceeds through a key difluorobenzyl silane intermediate, providing access to a wide array of valuable α,α-difluorobenzylic structures. acs.orgnih.gov Similarly, copper-catalyzed defluorinative silylation of gem-difluoroallyl groups provides a route to stereodefined fluoroallylsilanes. nih.gov

Functionalization of Fluorinated Aromatic Compounds

The use of this compound for the direct functionalization of fluorinated aromatic compounds is not extensively documented in the retrieved scientific literature. The activation and subsequent functionalization of the highly stable carbon-fluorine (C–F) bond on an aromatic ring is a significant challenge in organic chemistry. acs.org Prevailing methods for such transformations typically rely on transition-metal catalysis or the use of highly reactive organometallic reagents to cleave the C–F bond and introduce new functional groups. acs.org While the broader field of organofluorine chemistry is vast, specific methodologies employing this compound for this purpose are not described in the available research.

Design and Synthesis of Functional Organosilicon Architectures

The precise arrangement of silicon atoms into complex structures allows for the creation of organosilicon architectures with novel functions. This compound derivatives have been instrumental in the design of sophisticated molecular machines and precursors for advanced polymers.

The development of molecular-scale machines is a key area of nanotechnology, and this compound derivatives have been used to construct functional molecular gears. A notable example is bis(4-methyl-9-triptycyl)this compound, which functions as a meshed molecular gear system in solution at room temperature. mdpi.com In these systems, the bulky triptycyl groups act as three-toothed bevel gears, and the this compound unit serves as the central axle. nih.gov

A critical innovation in this area is the introduction of a clutch mechanism, which allows for the engagement and disengagement of the gear's rotational motion. This is achieved by the reversible attachment of a fluoride ion to the silicon center of the this compound derivative. mdpi.com The addition of a fluoride ion converts the tetracoordinate this compound into a pentacoordinate trifluorosilicate. This change in coordination geometry and electronic structure effectively "declutches" the gears, allowing the two triptycyl groups to rotate freely and independently of each other. The process is reversible upon the addition of excess water, which removes the fluoride ion and restores the geared, "clutched" state. mdpi.com

Table 1: Properties of a this compound-Based Molecular Gear System

| Property | Value / Description | Reference |

|---|---|---|

| Compound | bis(4-methyl-9-triptycyl)this compound | mdpi.com |

| Function | Meshed molecular gears | mdpi.com |

| Clutch Mechanism | Reversible attachment of F⁻ to form a fluorosilicate | mdpi.com, nih.gov |

| Gear Slippage Barrier (ΔH‡) | 17.2 ± 0.2 kcal·mol⁻¹ | mdpi.com |

| Declutched State | Pentacoordinate silicate with facile, independent rotation of triptycyl groups | mdpi.com |

| Silicate Structure | Trigonal bipyramid (TBP) with apical triptycyl groups | mdpi.com, nih.gov |

In a related area, difluoro-substituted building blocks have been incorporated into crystalline molecular gyrotops. oup.com These are molecules designed with a rotating part (rotor) housed within a stationary framework (stator), which can maintain its rotation even in the solid state. nih.govucla.edu The synthesis of macrocage molecules featuring a 1,2-difluoro-3,6-phenylene rotor demonstrates this concept. The dynamics of these gyrotops are influenced by the bulkiness of the fluorine atoms on the rotor, which can alter the rotational behavior compared to non-fluorinated analogues. oup.com

Polysilanes, polymers with a silicon backbone, possess unique electronic and optical properties due to σ-bond conjugation along the Si-Si chain. mdpi.comoup.com The synthesis of these materials often involves the polymerization of disilane monomers. One strategy to create robust and structured polysilanes is through the use of bridged disilane monomers, where the two silicon atoms are linked by another chemical group, such as an aromatic ring. auckland.ac.nz This approach can reinforce the Si-Si bond and pre-organize the monomers for polymerization. auckland.ac.nz

Common synthetic routes to polysilanes include Wurtz-type coupling of diorganodichlorosilanes with alkali metals or the dehydrocoupling of hydrosilanes catalyzed by transition metals. mdpi.comcmu.edu Research into bridged disilanes has focused on monomers linked by groups like naphthalene (B1677914) or ferrocene. auckland.ac.nz These complex monomers are then polymerized to form a new class of polysilanes with tailored properties. auckland.ac.nz The introduction of a Si-Si bond into a π-conjugated structure creates σ–π hybrid architectures with novel functionalities. rsc.org However, the specific use of this compound as a starting monomer for creating these bridged disilane structures is not detailed in the reviewed literature, which predominantly describes methods starting from dichlorosilanes or hydrosilanes. auckland.ac.nzcmu.edu

In chemical biology and drug discovery, molecular scaffolds provide the core three-dimensional structure upon which functional groups are appended to create libraries of compounds for biological screening. nih.gov Fluorination is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and receptor binding affinity. acs.orgresearchgate.net The development of diverse and complex fluorinated scaffolds is therefore of significant interest. nih.gov

The synthesis of these scaffolds can be a complex task, with strategies including the modification of natural products or the use of concise synthetic routes to generate molecular diversity. nih.gov Bioorthogonal chemistry, which involves reactions that can occur in living systems, also benefits from the development of novel catalyst scaffolds to improve reaction efficiency and stability. nih.gov While the creation of fluorinated scaffolds is a crucial area of research, the available scientific literature does not specify the use of this compound as a foundational building block for synthesizing such scaffolds for chemical biology applications.

Future Research Directions and Emerging Paradigms for Difluorosilane Chemistry

Development of Green and Sustainable Synthetic Routes

The pursuit of green and sustainable synthetic routes for chemical compounds, including difluorosilane, is a critical area of future research. Traditional synthesis methods often involve toxic reagents, high energy consumption, and generate undesirable byproducts. mdpi.comnovapublishers.com The emphasis is shifting towards eco-friendly alternatives that minimize environmental impact and promote a circular economy. csic.es

For silicon precursors like silane (B1218182) (SiH4) and disilane (B73854) (Si2H6), research is ongoing to develop more sustainable production methods, such as those involving catalytic processes that reduce reaction temperatures and byproduct formation. recsilicon.comacs.org Similar efforts are anticipated for this compound. Future work will likely explore:

Catalytic Routes : Developing novel catalysts that enable the synthesis of this compound under milder conditions (e.g., lower temperatures, atmospheric pressure) with high selectivity and yield. This could involve homogeneous or heterogeneous catalysis, potentially utilizing earth-abundant metals or organocatalysts.

Solvent-Free or Green Solvent Approaches : Exploring mechanochemical synthesis or reactions in green solvents (e.g., supercritical CO2, ionic liquids, or even water where applicable) to reduce reliance on volatile organic compounds. csic.eshokudai.ac.jp

Renewable Feedstocks : While silicon sources are inherently inorganic, the energy input and auxiliary chemicals used in their synthesis can be derived from renewable sources, contributing to a more sustainable lifecycle.

Advanced Computational Modeling for Complex Systems

Advanced computational modeling is becoming indispensable for understanding and predicting the behavior of chemical systems, offering a powerful complement to experimental research. smu.eduenergy.gov For this compound, computational chemistry can provide deep insights into its electronic structure, reaction mechanisms, and interactions with other molecules and surfaces. swinburne.edu.auemory.edu

Key future directions include:

High-Fidelity Quantum Mechanical Calculations : Employing sophisticated quantum mechanical methods, such as multi-configurational self-consistent field (MCSCF) methods and multi-reference configuration interaction (MRCI), to accurately describe the electronic states and potential energy surfaces of this compound and its reaction intermediates. numberanalytics.com This is crucial for understanding complex bond-breaking and bond-forming processes, particularly involving silicon-fluorine and silicon-hydrogen bonds.

Molecular Dynamics Simulations : Performing ab initio and classical molecular dynamics simulations to study the dynamic behavior of this compound in various environments, including gas-phase reactions, interactions with catalytic surfaces, and behavior in deposition processes. researchgate.net This can help elucidate kinetic pathways and transport phenomena.

Predictive Modeling of Properties : Developing computational models to predict previously uncharacterized physical and chemical properties of this compound and its derivatives under different conditions (e.g., temperature, pressure, presence of other species). This includes spectroscopic properties, thermodynamic parameters, and reactivity profiles. smu.eduaanda.org

Multiscale Modeling : Integrating different computational scales—from atomistic quantum mechanics to mesoscale and macroscale simulations—to provide a holistic understanding of processes involving this compound, such as its role in chemical vapor deposition (CVD) or its incorporation into materials. energy.gov

Integration with Machine Learning for Materials Discovery

The synergy between machine learning (ML) and computational chemistry is revolutionizing materials discovery, significantly accelerating the prediction of properties, the design of novel compounds, and the optimization of material structures. arxiv.orglumi-supercomputer.eu For this compound, integrating ML approaches can unlock new avenues for its application.

Future research will focus on:

Property Prediction and Screening : Training ML models on large datasets of silicon-containing compounds to predict the properties of this compound and its potential derivatives more rapidly than traditional computational methods. This enables high-throughput virtual screening of hypothetical this compound-based materials for specific applications. arxiv.orglumi-supercomputer.eucecam.org

Generative Models for Novel Compounds : Utilizing generative ML models (e.g., Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)) to autonomously design new this compound-containing molecules or polymers with desired functionalities. arxiv.orgcecam.orgresearchgate.net

Reaction Pathway Prediction : Applying ML algorithms to predict optimal reaction pathways and conditions for this compound synthesis and its chemical transformations, potentially identifying unexpected or more efficient routes. numberanalytics.com

Automated Experimentation and Robotic Laboratories : Integrating ML with automated experimental platforms and robotic laboratories to create closed-loop systems for the rapid synthesis, characterization, and validation of this compound-derived materials, drastically reducing discovery time and cost. arxiv.orgresearchgate.net

Exploration of Novel Reactivity and Catalytic Cycles

Understanding and harnessing the unique reactivity of this compound is crucial for expanding its utility. The presence of both Si-H and Si-F bonds offers diverse reaction pathways. wikipedia.orgrsc.org

Future research will explore:

Selective Functionalization : Developing highly selective methods for functionalizing this compound, allowing for precise control over the introduction of new chemical groups. This could involve selective cleavage or activation of Si-H bonds over Si-F bonds, or vice versa.

New Catalytic Cycles : Designing novel catalytic cycles that leverage this compound as a building block for the synthesis of complex silicon-containing molecules or polymers. This includes exploring its role in hydrosilylation, dehydrogenative coupling, and other silicon-based reactions. csic.eshokudai.ac.jprsc.org

Reactions with Small Molecules : Investigating the reactivity of this compound with challenging small molecules (e.g., CO2, N2, O2) under catalytic conditions, aiming for transformations that lead to valuable products or energy storage solutions.

Surface Chemistry and Interfacial Reactivity : Studying the reactivity of this compound on various surfaces, which is critical for its applications in thin film deposition and heterogeneous catalysis. This includes understanding adsorption, decomposition, and surface-mediated reactions. aanda.orgarxiv.org

Expanding Applications in Next-Generation Materials Science

This compound is currently used in chemical vapor deposition (CVD) for depositing silicon nitride films. wikipedia.orgusthb.dz Its potential extends to a broader range of next-generation materials due to the unique properties conferred by the silicon-fluorine bond and its ability to act as a silicon precursor. google.comiust.ac.ir

Future research will focus on:

Advanced Electronic Materials : Exploring the use of this compound as a precursor for depositing high-quality silicon-containing films (e.g., silicon nitride, silicon oxynitride, silicon carbide) at lower temperatures, which is crucial for advanced semiconductor manufacturing and next-generation integrated circuits. google.com

Photovoltaic and Energy Storage Materials : Investigating its incorporation into novel materials for solar cells, batteries, and other energy conversion and storage devices. Fluorinated silicon compounds can offer improved stability, efficiency, or unique electronic properties. recsilicon.commitsuichemicals.com

Optical Materials : Developing this compound-derived materials with tailored optical properties for applications in photonics, optical fibers, and advanced display technologies.

Biomaterials and Nanomaterials : Exploring the potential of this compound in the synthesis of silicon-based biomaterials or nanoparticles with controlled size and morphology for biomedical applications, coatings, or catalysts. mdpi.comiust.ac.irdovepress.comnih.gov

Polymer Science : Utilizing this compound as a monomer or cross-linking agent in the synthesis of novel silicon-containing polymers with enhanced thermal stability, chemical resistance, or mechanical properties.

Q & A

Q. How should ethical considerations be integrated into clinical trials involving this compound?

- Methodological Answer : Obtain IRB approval with explicit inclusion criteria (e.g., children aged 7–9 years in caries-prone populations). Use double-blinding for treatment allocation and include a non-treatment control only if justified by clinical equipoise. Disclose fluoride exposure risks in informed consent documents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。